molecular formula C13H19Cl2NO B1456144 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride CAS No. 1219961-01-9

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride

Cat. No. B1456144
CAS RN: 1219961-01-9
M. Wt: 276.2 g/mol
InChI Key: GWVMWQUZSOVGPF-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with the CAS number 1219961-01-9 . It is available from various suppliers .

Scientific Research Applications

Chemical Modification and Application Potential of Biopolymers

A study by Petzold-Welcke et al. (2014) on the chemical modification of xylan, a biopolymer, explores the development of new biopolymer ethers and esters with specific properties. This research highlights the potential of chemically modified natural polymers for various applications, including drug delivery and antimicrobial agents. The methodology and analytical techniques described could be relevant for the study and application of a wide range of chemical compounds, including 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride, in creating materials with tailored properties for specific uses (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).

Environmental Impact and Degradation of Chemical Compounds

The environmental occurrence, toxicity, and degradation pathways of triclosan, an antimicrobial agent found in many consumer products, have been extensively reviewed. Such studies shed light on the environmental behavior of synthetic compounds, including their persistence, bioaccumulation potential, and impacts on human health and ecosystems. This information is crucial for assessing the environmental and health implications of various chemicals, potentially including 4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride, and underscores the importance of designing compounds with reduced environmental footprints (Bedoux, G., Roig, B., Thomas, O., Dupont, V., & Bot, B., 2012).

Advanced Chemical Synthesis Techniques

Research on advanced chemical synthesis techniques, such as the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor, exemplifies the innovative approaches being explored for the degradation or modification of chemical compounds. This study provides insights into the potential for novel chemical reactions and processes that could be applied to a wide range of substances for environmental remediation or the synthesis of new materials (Hsieh, L., Tsai, C.-H., Chang, J.-E., & Tsao, M., 2011).

properties

IUPAC Name

4-[(4-chloro-3-methylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVMWQUZSOVGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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